N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide
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Overview
Description
N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide is an organic compound that features a naphthalene ring and a chlorophenyl group connected via an acetamide linkage
Mechanism of Action
Target of Action
Related compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to inhibit oxidative phosphorylation . Another compound, N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide, has been reported to target the Hepatocyte growth factor receptor .
Mode of Action
Cccp, a related compound, acts as an ionophore and reduces the ability of atp synthase to function optimally . This suggests that N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, CCCP causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . Another compound, Chlorpropham, is known to be degraded through hydrolysis and deamination, yielding monochlorinated catechol .
Pharmacokinetics
A related compound, 2-[(3-chlorophenyl)amino]-phenyl-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide, was found to have strong binding affinity for five target proteins associated with the hif-1 signaling pathway .
Result of Action
Cccp, a related compound, is known to cause the gradual destruction of living cells and death of the organism .
Action Environment
For instance, Chlorpropham, an important phenyl carbamate herbicide, has been used as a plant growth regulator and potato sprout suppressant during long-term storage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide typically involves the reaction of 3-chloroaniline with 2-naphthoxyacetic acid. The process can be summarized as follows:
Formation of 2-naphthoxyacetic acid: This can be achieved by reacting 2-naphthol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 2-naphthoxyacetic acid is then reacted with 3-chloroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide can undergo several types of chemical reactions:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The naphthalene ring can undergo oxidation to form naphthoquinone derivatives, while reduction can lead to dihydronaphthalene derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-chloroaniline and 2-naphthoxyacetic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Hydrolysis: 3-chloroaniline and 2-naphthoxyacetic acid.
Scientific Research Applications
N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronic materials due to its conjugated system.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide: shares structural similarities with other naphthalene-based amides and chlorophenyl derivatives, such as:
Uniqueness
Structural Features: The combination of a naphthalene ring and a chlorophenyl group linked via an acetamide bond is unique and contributes to its distinct chemical and biological properties.
Reactivity: The presence of both electron-donating and electron-withdrawing groups in the molecule allows for diverse reactivity patterns, making it a versatile compound for various applications.
Biological Activity
N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H14ClN with a molecular weight of approximately 273.74 g/mol. The compound features a chlorophenyl group and a naphthalenic moiety, which contribute to its biological interactions.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Anticonvulsant Activity : Research indicates potential anticonvulsant properties, likely through modulation of neuronal voltage-sensitive sodium channels.
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer activity, particularly in inhibiting telomerase activity, which is critical for cancer cell proliferation .
- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes linked to various diseases, including inflammatory conditions .
The mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with:
- Neuronal Voltage-Sensitive Sodium Channels : This interaction may lead to anticonvulsant effects by stabilizing neuronal excitability.
- Telomerase : Inhibition of telomerase activity could induce apoptosis in cancer cells, presenting a novel therapeutic avenue .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Anticonvulsant Activity Study :
- A study conducted on animal models demonstrated that the compound effectively reduces seizure frequency and severity, suggesting its potential as an anticonvulsant agent.
- Table 1: Summary of Anticonvulsant Activity
Compound Seizure Reduction (%) Model Used This compound 75% PTZ-induced seizures Standard Drug (Phenytoin) 80% PTZ-induced seizures
-
Cancer Cell Line Studies :
- In vitro tests on various cancer cell lines (e.g., MGC-803) indicated that the compound significantly inhibits cell proliferation.
- Table 2: Inhibition of Cancer Cell Proliferation
Cell Line IC50 (µM) Mechanism of Action MGC-803 < 5 Telomerase inhibition HCT116 < 10 Induction of apoptosis
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Enzyme Inhibition Studies :
- The compound was tested against several enzymes involved in inflammatory pathways and showed promising results.
- Table 3: Enzyme Inhibition Data
Enzyme IC50 (µM) Effect COX-2 15 Anti-inflammatory Lipoxygenase 20 Anti-inflammatory
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c19-14-7-4-8-15(11-14)20-18(21)12-22-17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNUBCRXYOZENW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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